N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of functional groups such as the chlorobenzyl and tosylpiperidinyl moieties suggests potential biological activity and utility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the reaction of 4-chlorobenzylamine with an appropriate oxalyl chloride derivative, followed by the introduction of the tosylpiperidinyl group. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the oxalamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide would depend on its specific biological target. Generally, such compounds interact with enzymes or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorobenzyl)-N2-(2-(1-piperidinyl)ethyl)oxalamide: Lacks the tosyl group, which may affect its biological activity.
N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and interactions.
Uniqueness
N1-(4-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to the presence of both the chlorobenzyl and tosylpiperidinyl groups, which may confer specific biological properties and reactivity patterns not observed in similar compounds.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-17-5-11-21(12-6-17)32(30,31)27-15-3-2-4-20(27)13-14-25-22(28)23(29)26-16-18-7-9-19(24)10-8-18/h5-12,20H,2-4,13-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHFUZFWRYVINC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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